molecular formula C13H20N2O2 B1312230 Ethyl 3-amino-4-(tert-butylamino)benzoate CAS No. 637041-67-9

Ethyl 3-amino-4-(tert-butylamino)benzoate

Cat. No. B1312230
M. Wt: 236.31 g/mol
InChI Key: DHHDJDSBLWTIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(tert-butylamino)benzoate is a chemical compound with the molecular formula C13H20N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-(tert-butylamino)benzoate consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the sources I found.


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-(tert-butylamino)benzoate has a molecular weight of 236.31 . It should be stored in a dry place at 2-8°C . The boiling point is not provided in the sources I found .

Scientific Research Applications

Synthesis and Material Science Applications

Orthogonally Protected Amino Acids Synthesis A method for synthesizing orthogonally protected amino acids, useful for the syntheses of edeine analogs, utilizes differently N-protected diamino acids. The synthesis involves ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, demonstrating the compound's role in producing complex amino acids (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Hydrogen-Bonded Supramolecular Structures Research on hydrogen-bonded supramolecular structures in ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been conducted, showing how molecules are linked by two independent N-H...O hydrogen bonds into a chain of edge-fused and alternating rings. This demonstrates the compound's utility in exploring supramolecular chemistry and hydrogen bonding (Portilla et al., 2007).

Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis The compound has been used in the synthesis of a potential proteinase inhibitor, showcasing its application in developing bioactive molecules. This involves the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate via a Reformatsky reaction, highlighting its role in medicinal chemistry (Angelastro, Bey, Mehdi, & Peet, 1992).

Gastroprotective Activity A study focusing on the gastroprotective effect of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate against ethanol-induced gastric mucosal ulcer in rats demonstrated significant increases in superoxide dismutase (SOD), pH level, mucus secretion, and a reduction in gastric lesions. This highlights the compound's potential in gastrointestinal research and its protective effects on gastric mucosa (Halabi et al., 2014).

Anti-Juvenile Hormone Activity Research on Ethyl 4-(2-benzylhexyloxy)benzoate, a compound related to Ethyl 3-amino-4-(tert-butylamino)benzoate, shows it inhibits juvenile hormone synthesis in the corpora allata in Bombyx mori. This is indicative of the compound's potential in studying hormone regulation and its effects on insect development and metamorphosis (Kaneko, Furuta, Kuwano, & Hiruma, 2011).

properties

IUPAC Name

ethyl 3-amino-4-(tert-butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-17-12(16)9-6-7-11(10(14)8-9)15-13(2,3)4/h6-8,15H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHDJDSBLWTIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(tert-butylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Arumugam, S Abd Hamid… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title molecule, C21H24N2O3, the imidazole ring is essentially planar, with a maxium deviation of 0.015 (1) Å. The dihedral angle between the benzene and imidazole rings is …
Number of citations: 5 scripts.iucr.org
PL Beaulieu, B Haché, E von Moos - Synthesis, 2003 - thieme-connect.com
Addition of oxone® to a mixture of a 1, 2-phenylenediamine and an aldehyde in wet DMF at room temperature results in rapid formation of benzimidazoles under very mild conditions. …
Number of citations: 258 www.thieme-connect.com

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